(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both a thiophene ring and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves a multi-step process:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decan intermediate through a cyclization reaction.
Introduction of the Acrylamide Group: The acrylamide group is introduced via a reaction between the spirocyclic intermediate and an appropriate acrylamide precursor under controlled conditions.
Thiophene Ring Incorporation: The final step involves the incorporation of the thiophene ring through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity. The thiophene ring may interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(pyridin-2-yl)acrylamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c18-15(7-6-14-5-4-10-21-14)17-11-13-12-19-16(20-13)8-2-1-3-9-16/h4-7,10,13H,1-3,8-9,11-12H2,(H,17,18)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVODSERDOIME-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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